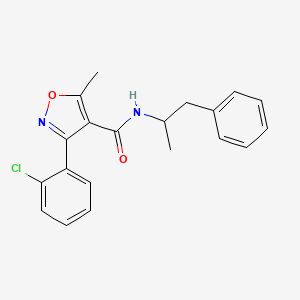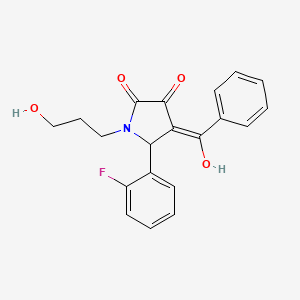
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide, also known as CLIM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of isoxazolecarboxamides and has shown promising results in various scientific research studies. The purpose of
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inhibiting the Akt/mTOR signaling pathway. This pathway is involved in cell growth and proliferation and is often dysregulated in cancer cells. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, this compound has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide in lab experiments is its high potency and selectivity. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for therapeutic use. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential use in combination with other drugs for cancer treatment. Furthermore, the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular disease should also be explored.
Synthesis Methods
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide involves the reaction of 2-chlorobenzonitrile with 2-methylpropionyl chloride to form 3-(2-chlorophenyl)-2-methylpropionitrile. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(2-chlorophenyl)-2-methyl-N-hydroxypropionamide. The final step involves the reaction of this intermediate with 2-phenylethylamine to form this compound.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, this compound has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. In addition, it has been shown to enhance the efficacy of chemotherapy drugs. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(1-phenylpropan-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-13(12-15-8-4-3-5-9-15)22-20(24)18-14(2)25-23-19(18)16-10-6-7-11-17(16)21/h3-11,13H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTXIZUDNIOOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5402605.png)
![7-(3-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5402613.png)
![(3S*,5S*)-1-cyclopentyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5402629.png)


![4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5402652.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5402678.png)
![8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5402693.png)
![3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5402700.png)
![3-isopropyl-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]isoxazole-5-carboxamide](/img/structure/B5402701.png)
![N-isopropyl-1-methyl-N-[(5-oxopyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B5402702.png)
![3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5402710.png)
![1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5402716.png)
